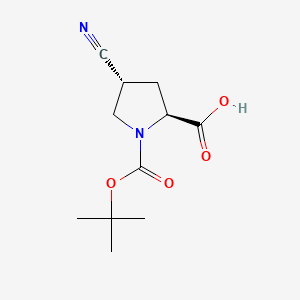

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid: is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanopyrrolidine moiety, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2S,4R) configuration, which is crucial for its reactivity and interaction with biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyanopyrrolidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The cyanopyrrolidine moiety can be reduced to form amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed:

Oxidation: Oxidized carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Deprotected amine compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid serves as a valuable intermediate for the preparation of various chiral compounds. Its stereochemistry is essential for the synthesis of enantiomerically pure products .

Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and receptor modulators. Its chiral nature allows for the selective interaction with biological targets, making it a crucial component in drug discovery .

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable building block for various applications .

Wirkmechanismus

The mechanism of action of (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in binding or catalytic processes. The cyanopyrrolidine moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function .

Vergleich Mit ähnlichen Verbindungen

- (2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

- (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine

Comparison: Compared to similar compounds, (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is unique due to the presence of the cyanopyrrolidine moiety, which imparts distinct reactivity and biological activity. The stereochemistry and functional groups of this compound make it particularly suitable for specific synthetic and pharmaceutical applications .

Biologische Aktivität

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid, commonly referred to as Boc-cyanopyrrolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 240.26 g/mol

- CAS Number : 273221-94-6

- Structural Characteristics : The compound features a pyrrolidine ring with a cyanide group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

The biological activity of Boc-cyanopyrrolidine is linked to its ability to interact with various biological targets. It has been shown to act as an inhibitor of certain enzymes and receptors involved in metabolic pathways.

- Enzyme Inhibition : Research indicates that Boc-cyanopyrrolidine can inhibit enzymes such as serine proteases and cysteine proteases, which play crucial roles in various physiological processes, including inflammation and apoptosis .

- Receptor Modulation : The compound has also been investigated for its effects on G-protein coupled receptors (GPCRs), which are pivotal in signal transduction and cellular communication .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of Boc-cyanopyrrolidine:

- Anticancer Activity : In vitro studies demonstrated that Boc-cyanopyrrolidine exhibits cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Preliminary research indicates that the compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. This activity is hypothesized to be due to its ability to modulate oxidative stress pathways .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of Boc-cyanopyrrolidine on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

Case Study 2: Neuroprotection

In a neurodegenerative model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, Boc-cyanopyrrolidine demonstrated protective effects. Cells treated with the compound showed lower levels of reactive oxygen species (ROS) compared to untreated controls, indicating its potential as a neuroprotective agent .

| Treatment | ROS Levels (Relative Fluorescence Units) |

|---|---|

| Control | 1000 |

| Boc-Cyanopyrrolidine (10 µM) | 600 |

| Boc-Cyanopyrrolidine (20 µM) | 300 |

Eigenschaften

IUPAC Name |

(2S,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVXQYMYEMUMKK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590519 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-94-6 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-cyano-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273221-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.